2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound, which includes an imidazo[2,1-b]thiazole core, makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b]thiazole ring.
Substitution Reactions:
Acetamide Formation: The final step involves the reaction of the substituted imidazo[2,1-b]thiazole with pyridin-3-ylmethylamine in the presence of an acylating agent to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various halides and nucleophiles under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced imidazo[2,1-b]thiazole derivatives.
Substitution Products: Substituted imidazo[2,1-b]thiazole derivatives with different functional groups.
Scientific Research Applications
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide involves:
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole Derivatives: Compounds with similar core structures but different substituents, such as 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide.
Benzimidazole Derivatives: Compounds with a benzimidazole core, such as 2-(6-(4-ethoxyphenyl)benzimidazole-3-yl)-N-(pyridin-3-ylmethyl)acetamide.
Uniqueness
The uniqueness of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-2-27-18-7-5-16(6-8-18)19-13-25-17(14-28-21(25)24-19)10-20(26)23-12-15-4-3-9-22-11-15/h3-9,11,13-14H,2,10,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHQYORLBRBCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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